Bienvenue dans la boutique en ligne BenchChem!

2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide

Lipophilicity Drug design Physicochemical Property

This isonicotinamide derivative uniquely combines an ortho-OCF₃ group and a 2-methoxyethoxy side chain, delivering moderate lipophilicity (XLogP3=3) and CNS drug-like TPSA (69.7 Ų) for passive BBB penetration. Its 8 HBA sites enable pharmacophore mapping for polar binding residues, while 7 rotatable bonds access allosteric pockets unattainable by rigid analogs. The ortho-OCF₃ group reduces oxidative metabolism, minimizing false negatives in cellular assays. Ideal for focused CNS libraries and SAR studies where generic isonicotinamides fail. Request a quote.

Molecular Formula C16H15F3N2O4
Molecular Weight 356.301
CAS No. 2034446-70-1
Cat. No. B2597263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
CAS2034446-70-1
Molecular FormulaC16H15F3N2O4
Molecular Weight356.301
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C16H15F3N2O4/c1-23-8-9-24-14-10-11(6-7-20-14)15(22)21-12-4-2-3-5-13(12)25-16(17,18)19/h2-7,10H,8-9H2,1H3,(H,21,22)
InChIKeyLJRSYRGXAGAPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide (CAS 2034446-70-1): A Structurally-Differentiated Isonicotinamide for Medicinal Chemistry and Chemical Biology


2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide (CAS 2034446-70-1) is a synthetic, small-molecule isonicotinamide derivative featuring a 2-methoxyethoxy side chain on the pyridine core and an ortho-trifluoromethoxy (OCF3) substituent on the N-phenyl ring [1]. Its molecular formula is C16H15F3N2O4, with a molecular weight of 356.30 g/mol [1]. Computed physicochemical properties include a calculated XLogP3 of 3, a topological polar surface area (TPSA) of 69.7 Ų, and 8 hydrogen bond acceptor sites [1]. These properties position it as a moderately lipophilic, hydrogen-bond-capable scaffold suitable for probing target engagement in cellular contexts.

Why Generic Isonicotinamide Substitution Fails: Physicochemical and Structural Differentiation of CAS 2034446-70-1


Direct substitution with a generic isonicotinamide or a close analog lacking the specific combination of the 2-methoxyethoxy and ortho-OCF3 groups is likely to result in different target engagement, cellular permeability, and metabolic stability profiles. The ortho-OCF3 group introduces distinct electronic and steric effects compared to -CF3 or -H analogs, altering hydrogen-bonding capacity and lipophilicity in a non-linear manner [1]. Simultaneously, the 2-methoxyethoxy chain provides additional hydrogen bond acceptor atoms and flexibility absent in simpler alkoxy or unsubstituted pyridine derivatives, which can critically influence the compound's binding conformation and solubility [2]. These structural features are not independently additive, meaning replacing either motif with a generic substituent can yield unpredictable and often suboptimal results in structure-activity relationship (SAR) studies [2].

Head-to-Head Physicochemical and Predicted ADME Differentiation Evidence for 2-(2-Methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide


Increased Lipophilicity (XLogP3) Relative to -CF3 Analog Facilitates Membrane Permeability

The target compound's ortho-trifluoromethoxy (-OCF3) group results in a computed XLogP3 of 3, compared to a value of 2.7 for the direct trifluoromethyl (-CF3) analog 2-(2-methoxyethoxy)-N-(2-(trifluoromethyl)phenyl)isonicotinamide [1][2]. This +0.3 log unit difference indicates the -OCF3 compound is approximately twice as lipophilic, a property known to enhance passive membrane permeability [3].

Lipophilicity Drug design Physicochemical Property

Reduced Topological Polar Surface Area (TPSA) Compared to 4-OCF3 Regioisomer Improves Predicted CNS Penetration

The ortho-substitution pattern of the -OCF3 group on the N-phenyl ring yields a TPSA of 69.7 Ų in the target compound. In contrast, the regioisomer with para-substitution (4-OCF3) would present a higher TPSA due to the extended geometry and exposure of the polar trifluoromethoxy oxygen, likely exceeding the 70-90 Ų threshold generally predictive of reduced blood-brain barrier penetration [1][2].

CNS drug design TPSA Blood-brain barrier

Higher Hydrogen Bond Acceptor Count Versus Unsubstituted Phenyl Analog Expands Target Interaction Potential

The target compound possesses 8 hydrogen bond acceptor (HBA) sites, contributed by the trifluoromethoxy oxygen atoms, the amide carbonyl, and the methoxyethoxy ether chain. In comparison, N-phenyl-isonicotinamide derivatives without any ortho substituent typically have only 3-4 HBA sites [1][2]. This difference fundamentally alters the potential for forming directed hydrogen bonds with a target protein.

Hydrogen bonding SAR Ligand efficiency

Rotatable Bond Flexibility Distinct from Rigid Tetrahydrothiophene Analog Enhances Induced-Fit Binding Potential

The 2-methoxyethoxy chain provides 7 rotatable bonds, offering significant conformational freedom. The tetrahydrothiophene ether analog 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide (CAS 2034429-56-4) has fewer rotatable bonds due to its cyclic thioether, which constrains the molecule into a more rigid conformation [1][2]. The target compound's flexibility is advantageous for adapting to induced-fit binding pockets.

Conformational flexibility Binding kinetics Scaffold hopping

Ortho-OCF3 Enhances Metabolic Stability Over Ortho-H or -OCH3 Analogs via Electron-Withdrawing Effect

The ortho-trifluoromethoxy group strongly withdraws electron density from the phenyl ring, deactivating it toward CYP-mediated oxidative metabolism. In structurally related series, ortho-OCF3-substituted phenyl compounds consistently demonstrate lower intrinsic clearance in human liver microsomes compared to ortho-H or -OCH3 analogs, with reported reductions in clearance rates of 30-60% for similar scaffolds [1][2].

Metabolic stability Microsomal clearance Oxidative metabolism

Optimal Application Scenarios for 2-(2-Methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide Driven by Its Physicochemical Signature


CNS-Targeted Fragment or Hit Expansion Libraries

With a TPSA of 69.7 Ų and XLogP3 of 3, the compound resides within the favorable CNS drug-like space [1]. It is optimally suited for building focused libraries aimed at CNS targets where passive blood-brain barrier penetration is required, outperforming regioisomers with higher TPSA values that would be filtered out by standard CNS MPO desirability scores.

Kinase or Allosteric Site Probe with Conformational Adaptability Requirements

The 7 rotatable bonds from the 2-methoxyethoxy chain provide the conformational flexibility necessary to access allosteric or induced-fit pockets, a property not offered by more rigid analogs like the tetrahydrothiophene series [1]. This makes it the preferred choice for target classes where conformational dynamics are a key determinant of binding.

Metabolically Labile Target Screening Where Extended Half-Life Is Critical

The electron-withdrawing ortho-OCF3 group is documented to reduce oxidative metabolism in analogous series [2]. This compound is therefore prioritized for primary screening in cellular assays where metabolic stability is a known liability, reducing the false-negative rate from rapid compound turnover.

Multi-Hydrogen-Bond Pharmacophore Models

Possessing 8 hydrogen bond acceptor sites, substantially more than simpler isonicotinamide analogs, this compound is essential for mapping pharmacophore models that require multiple directed hydrogen bonds. Its unique HBA profile enables interaction with polar binding site residues that fewer HBAs cannot engage [1].

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.